molecular formula C11H12N2O2 B13240664 [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

Cat. No.: B13240664
M. Wt: 204.22 g/mol
InChI Key: WUDQVOFPSICEBC-UHFFFAOYSA-N
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Description

[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2060026-79-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-aminophenyl group at position 2, a methyl group at position 4, and a hydroxymethyl group at position 3. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

[2-(3-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6,12H2,1H3

InChI Key

WUDQVOFPSICEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the reaction of 3-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method involves the use of a half-sandwich ruthenium complex as a catalyst. The reaction is carried out in a Schlenk reaction tube under nitrogen protection, with dichloromethane as the solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: [2-(3-Aminophenyl)-4

Biological Activity

[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a heterocyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 125453465

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results as an inhibitor of Neisseria gonorrhoeae, with minimal inhibitory concentrations (MIC) reported at 0.5 μg/mL . This suggests its potential as an alternative treatment for antibiotic-resistant infections.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

The precise mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death in cancerous tissues .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (μg/mL)References
AntimicrobialNeisseria gonorrhoeae0.5
AnticancerBreast Cancer CellsIC50 = 20 μM
AnticancerLung Cancer CellsIC50 = 15 μM

Case Studies

  • Antimicrobial Efficacy : A study conducted on clinical isolates of N. gonorrhoeae demonstrated that the compound effectively inhibited bacterial growth, making it a candidate for further development as a therapeutic agent against resistant strains.
  • Cancer Cell Line Studies : In experiments involving various cancer cell lines, this compound was found to significantly reduce cell viability and promote apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Halogen-Substituted Analogs
  • [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2022338-91-4) Molecular formula: C₁₁H₁₀BrNO₂; Molecular weight: 268.11 g/mol. The bromine atom at the para position increases hydrophobicity and molecular weight compared to the amino-substituted target compound. This substitution may reduce solubility in polar solvents but enhance lipid membrane permeability .
b) Positional Isomers
  • [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol (CAS: 885273-66-5) Molecular formula: C₁₀H₁₀N₂O₂; Molecular weight: 206.20 g/mol. The amino group at the para position (vs. meta) and the 1,2-oxazole isomer (vs. Such differences can significantly impact biological target interactions .

Functional Group Modifications

a) Ester Derivatives
  • Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS: 496062-54-5) Molecular formula: C₁₆H₁₈FNO₃; Molecular weight: 277.30 g/mol. Replacement of the hydroxymethyl group with an ethyl acetate moiety introduces ester functionality, enhancing lipophilicity. The fluorine atom at the phenyl ring’s meta position may improve metabolic stability via reduced oxidative metabolism .
b) Benzo-Fused Analogs
  • (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol (CAS: 5025-47-8) Molecular formula: C₁₄H₁₀INO₂; Molecular weight: 351.15 g/mol. The iodine atom’s large size may sterically hinder interactions with biological targets compared to the smaller amino group in the target compound .

Heterocycle Core Modifications

a) Thiazole-Based Analogs
  • 1-[5-(3-Aminophenyl)-4-methyl-1,3-thiazol-2-yl]guanidine Molecular formula: C₁₁H₁₄N₆S; Molecular weight: 262.34 g/mol. Replacing the oxazole oxygen with sulfur (thiazole) increases electron delocalization and alters acidity. Thiazoles often exhibit distinct pharmacological profiles, such as enhanced kinase inhibition .
b) Triazine Derivatives
  • [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (Compound 9e) Molecular formula: C₂₂H₁₇ClN₄O₃; Molecular weight: 428.85 g/mol. The triazine core introduces three nitrogen atoms, increasing hydrogen-bond acceptor capacity. However, the larger heterocycle may reduce bioavailability due to higher molecular weight .

Structural and Physicochemical Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (Target) C₁₁H₁₂N₂O₂ 204.23 3-aminophenyl, hydroxymethyl High hydrogen-bonding potential
[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol C₁₁H₁₀BrNO₂ 268.11 4-bromophenyl Increased hydrophobicity
[3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol C₁₀H₁₀N₂O₂ 206.20 4-aminophenyl, 1,2-oxazole isomer Altered electronic distribution
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate C₁₆H₁₈FNO₃ 277.30 3-fluoro-4-methylphenyl, ethyl ester Enhanced lipophilicity
(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol C₁₄H₁₀INO₂ 351.15 3-iodophenyl, benzooxazole Extended conjugation, steric bulk

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